molecular formula C13H15N3O B1326656 2-(1-Naphthylamino)propanohydrazide CAS No. 1396972-42-1

2-(1-Naphthylamino)propanohydrazide

Cat. No.: B1326656
CAS No.: 1396972-42-1
M. Wt: 229.28 g/mol
InChI Key: YJWGAHIFLVXWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-(1-Naphthylamino)propanohydrazide typically involves the reaction of 1-naphthylamine with propanohydrazide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .

This includes the use of industrial-grade solvents and catalysts, as well as advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

2-(1-Naphthylamino)propanohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions include various naphthylamino derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(1-Naphthylamino)propanohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Naphthylamino)propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

2-(1-Naphthylamino)propanohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse applications in different fields of research and industry .

Properties

IUPAC Name

2-(naphthalen-1-ylamino)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-9(13(17)16-14)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,15H,14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWGAHIFLVXWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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